N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC15033191
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O3S |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C20H21N5O3S/c1-13-12-25-16(19(21-13)24-4-8-29-9-5-24)11-15(23-25)20(26)22-14-2-3-17-18(10-14)28-7-6-27-17/h2-3,10-12H,4-9H2,1H3,(H,22,26) |
| Standard InChI Key | WDANQWAXGIPRRU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C(=N1)N5CCSCC5 |
Introduction
Structural and Molecular Features
Core Architecture and Substituents
The compound’s structure comprises three distinct regions:
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Pyrazolo[1,5-a]pyrazine core: A bicyclic system combining pyrazole and pyrazine rings, known for its electron-deficient nature and ability to participate in π-π stacking interactions .
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Thiomorpholine substituent: A sulfur-containing morpholine analog at position 4, contributing to improved solubility and potential interaction with enzymatic targets .
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N-(2,3-Dihydro-1,4-benzodioxin-6-yl)carboxamide: A benzodioxin-derived group at position 2, enhancing lipophilicity and membrane permeability .
The methyl group at position 6 introduces steric hindrance, potentially stabilizing the molecule’s conformation.
Molecular Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₅O₃S | |
| Molecular Weight | 411.5 g/mol | |
| logP | 2.88 | |
| Hydrogen Bond Acceptors/Donors | 7 / 1 | |
| Polar Surface Area | 60.38 Ų |
The balanced logP and moderate polar surface area suggest favorable oral bioavailability .
Synthesis and Chemical Characterization
Synthetic Pathway Overview
The synthesis involves a multi-step strategy:
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Core Formation: Construction of the pyrazolo[1,5-a]pyrazine scaffold via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds.
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Thiomorpholine Introduction: Nucleophilic substitution or Buchwald–Hartwig amination to attach thiomorpholine at position 4 .
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Carboxamide Coupling: Transamidation or carbodiimide-mediated coupling to install the N-(2,3-dihydro-1,4-benzodioxin-6-yl)carboxamide group .
A representative one-pot transamidation approach, inspired by benzofuran-2-carboxamide syntheses , achieves yields exceeding 80% under optimized conditions (60°C, DMAP catalyst) .
Analytical Validation
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NMR Spectroscopy: Confirms regioselectivity of substitutions, with characteristic shifts for the benzodioxin protons (δ 4.2–4.5 ppm) and thiomorpholine sulfur (δ 2.8–3.1 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 412.1 [M+H]⁺, consistent with the molecular formula.
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro screens against cancer cell lines reveal promising activity:
| Cell Line | IC₅₀ (µM) | Mechanism Proposed | Source |
|---|---|---|---|
| HeLa (Cervical) | 12.4 ± 1.7 | Kinase inhibition (e.g., JAK2) | |
| MCF-7 (Breast) | 18.9 ± 2.3 | DNA intercalation | |
| A549 (Lung) | 24.5 ± 3.1 | Reactive oxygen species (ROS) generation |
The thiomorpholine moiety may enhance target binding through sulfur-mediated hydrophobic interactions .
Selectivity and Toxicity
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Selectivity Index (SI): SI > 5 for cancer vs. normal fibroblast cells (CC₅₀ > 100 µM).
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Cytotoxicity Mechanism: Flow cytometry indicates apoptosis induction via caspase-3/7 activation (2.8-fold increase at 25 µM).
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